Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate
Description
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is an oxazole derivative featuring a 4-chlorobenzyl substituent at position 2 and a methyl ester group at position 4 of the oxazole ring. Oxazole derivatives are notable for their diverse biological activities, including herbicidal, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWGIAJAKLPQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with methyl 2-oxazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazole-4-carboxylic acids, oxazoline derivatives, and various substituted oxazole compounds.
Scientific Research Applications
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound featuring a unique oxazole ring, comprised of a five-membered heterocycle containing nitrogen and oxygen atoms, a methyl ester group at the carboxylate position, and a 4-chlorobenzyl substituent. Its molecular formula is and it has a molecular weight of approximately 251.67 g/mol. The chlorine atom alters the compound's electronic properties, which can affect its reactivity and biological interactions.
Applications in Scientific Research
This compound is used across various scientific disciplines because of its unique structural and chemical properties. Its primary applications are in medicinal chemistry and chemical research.
Medicinal Chemistry
- Lead Compound for Drug Development The compound serves as a lead compound in the development of new pharmaceuticals due to its significant biological activity.
- Pharmacological Studies It is particularly useful in pharmacological studies, with the chlorine atom enhancing lipophilicity, potentially improving bioavailability and interaction with biological targets.
- Therapeutic Potential Compounds related to this compound have demonstrated potential in therapeutic areas, including anti-inflammatory and antimicrobial activities.
- Enzyme Inhibition Research indicates that it may interact with biological targets such as enzymes and receptors involved in inflammation and infection pathways, making it a candidate for drug development. A study by Di Paolo, et al., found that 2-phenyloxazole-4-carboxamides, which share a similar oxazole core, behave as competitive inhibitors of human monoamine oxidases, particularly the MAO-B isoform .
Chemical Research
- Modifying Agent this compound is essential for modifying compounds for specific applications in medicinal chemistry.
- Synthesis Methods Several synthesis methods have been developed for producing the compound, allowing for variations in yield and purity depending on reaction conditions.
- Fluorescent Properties Oxazole-4-carboxylate derivatives, including this compound, exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent markers .
Comparative Analysis of Related Compounds
The specific chlorine substitution in this compound significantly influences its biological activity compared to other similar compounds, making it a focal point for further research in medicinal chemistry.
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate | Fluorine instead of chlorine | Enhanced biological activity due to fluorine substitution |
| Methyl 2-(Phenyl)oxazole-4-carboxylate | No halogen substituent | Broader spectrum of biological activity |
| Methyl 2-(3-Fluorobenzyl)oxazole-4-carboxylate | Fluorine at a different position | Variation in binding affinity |
| Methyl 2-(Chloromethyl)oxazole-4-carboxylate | Chloromethyl group | Different reactivity profile |
Mechanism of Action
The mechanism of action of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The aliphatic methoxyhexenynyl substituent in the analog from reduces aromaticity and increases structural flexibility compared to the rigid benzyl group .
Physico-Chemical Properties
UV-Vis and mass spectrometry data highlight substituent-dependent electronic effects (Table 2).
Key Observations :
- The 4-chlorobenzyl group likely shifts UV λmax to slightly higher wavelengths compared to 4-hydroxybenzyl analogs due to its electron-withdrawing nature.
Key Observations :
- The 4-chlorobenzyl group confers moderate herbicidal activity against rape but weak activity against barnyard grass, whereas 4-methoxyphenyl analogs show higher potency .
Biological Activity
Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique oxazole ring structure, which contributes to its reactivity and interaction with biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10ClNO3
- Molecular Weight : Approximately 251.67 g/mol
- Structural Features :
- Contains a methyl ester group at the carboxylate position.
- A 4-chlorobenzyl substituent enhances lipophilicity, potentially improving bioavailability and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
The compound's mechanism of action likely involves the inhibition of key bacterial enzymes, disrupting essential metabolic processes and leading to cell death .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB453 | 29.1 |
| MCF-7 | 15.3 |
| HepG2 | Not specified |
The presence of the chlorobenzyl group is thought to enhance its cytotoxic effects compared to similar compounds without this substitution .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as:
- Inhibition of Microbial Growth : By targeting bacterial enzymes.
- Induction of Apoptosis : In cancer cells through modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of oxazole compounds found that this compound demonstrated superior antimicrobial efficacy compared to other related compounds. The study highlighted the importance of the chlorobenzyl substituent in enhancing activity against resistant strains .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that this compound effectively reduced cell viability, with IC50 values indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring could further enhance its therapeutic potential .
- Pharmacological Applications : Ongoing research is exploring the potential applications of this compound in treating inflammatory diseases and infections, leveraging its ability to modulate immune responses.
Q & A
Q. What synthetic methodologies are recommended for the preparation of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate?
Answer: The synthesis typically involves three key steps:
Oxazole Ring Formation : Use a Hantzsch-type cyclization between a β-ketoester and a nitrile precursor to construct the oxazole core. For example, methyl 2-(chloromethyl)oxazole-4-carboxylate derivatives have been synthesized via cyclization reactions under acidic conditions .
Benzyl Substitution : Introduce the 4-chlorobenzyl group via nucleophilic alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-chlorobenzyl halides or boronates. Evidence from analogous compounds suggests optimized conditions include Pd(PPh₃)₄ catalysis in toluene/EtOH with aqueous Na₂CO₃ .
Esterification : Finalize the methyl ester group using SOCl₂/MeOH or other esterification agents .
Q. How can spectroscopic techniques validate the structure of this compound?
Answer:
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <1 ppm error. For example, HRMS data for structurally similar oxazole derivatives show calculated vs. observed mass differences of ≤0.0004 Da .
- NMR : Assign signals using ¹H, ¹³C, and 2D experiments (COSY, HSQC). The 4-chlorobenzyl group typically exhibits aromatic protons as a doublet (J ≈ 8.5 Hz) at ~7.3–7.5 ppm, while the oxazole C-5 proton appears as a singlet at ~8.5 ppm .
- IR : Identify ester carbonyl stretches at ~1700–1750 cm⁻¹ and oxazole C=N/C-O bands at ~1600–1650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
Answer:
- Purity Check : Confirm sample homogeneity via HPLC or TLC. Impurities can cause signal splitting or shifts.
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may deshield aromatic protons.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. For example, Macrooxazole derivatives required 2D NMR and computational validation to resolve overlapping signals .
- Crystallography : If crystals are obtainable, use SHELX for single-crystal X-ray diffraction to unambiguously assign substituent positions .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Answer:
- Substituent Variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects. Evidence from nitro-phenyl oxazole analogs shows altered biological activity .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (via LiOH/THF-H₂O) to assess solubility and target interactions .
- Heterocycle Replacement : Substitute oxazole with thiazole or imidazole to study ring electronic effects. For example, thiazole analogs have shown improved enzyme inhibition .
Q. How can stereochemical challenges in derivative synthesis be addressed?
Answer:
- Chiral Catalysis : Employ asymmetric alkylation or cross-coupling with chiral ligands (e.g., BINAP) to control stereocenters .
- Chromatographic Separation : Use chiral HPLC or SFC to resolve enantiomers. For example, diastereomeric oxazole derivatives were separated using normal-phase silica columns .
- Dynamic Kinetic Resolution : Apply enzymatic or metal-catalyzed methods to favor a single enantiomer during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
